4-chloro-2-(3,3-difluorocyclopentyl)-6-methylpyrimidine
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Overview
Description
4-chloro-2-(3,3-difluorocyclopentyl)-6-methylpyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a chloro group, a difluorocyclopentyl group, and a methyl group
Preparation Methods
The synthesis of 4-chloro-2-(3,3-difluorocyclopentyl)-6-methylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate starting materials, which include 4-chloropyrimidine and 3,3-difluorocyclopentyl derivatives.
Reaction Conditions: The reaction conditions often involve the use of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
4-chloro-2-(3,3-difluorocyclopentyl)-6-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents like lithium aluminum hydride or sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine oxides.
Scientific Research Applications
4-chloro-2-(3,3-difluorocyclopentyl)-6-methylpyrimidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, the compound is used to study the interactions of pyrimidine derivatives with biological targets such as enzymes and receptors. It can also serve as a probe in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure may confer specific biological activities, making it a candidate for drug discovery and development.
Industry: In the industrial sector, the compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its properties make it suitable for various applications, including as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of 4-chloro-2-(3,3-difluorocyclopentyl)-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific target and the context in which the compound is used. For example, in medicinal applications, the compound may inhibit or activate specific enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
4-chloro-2-(3,3-difluorocyclopentyl)-6-methylpyrimidine can be compared with other similar compounds, such as:
4-chloro-2-(3,3-difluorocyclopentyl)-6-(2-methylpropyl)pyrimidine: This compound has a similar structure but with a different substituent at the 6-position, which may result in different chemical and biological properties.
4-chloro-2-(3,3-difluorocyclopentyl)-5,6-dimethylthieno[2,3-d]pyrimidine:
Fluorinated Pyridines: These compounds share the presence of fluorine atoms and a heterocyclic ring but differ in the specific ring structure and substitution pattern, leading to distinct properties and uses.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and difluorocyclopentyl groups, which confer unique chemical and biological properties.
Properties
CAS No. |
1696177-76-0 |
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Molecular Formula |
C10H11ClF2N2 |
Molecular Weight |
232.7 |
Purity |
95 |
Origin of Product |
United States |
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